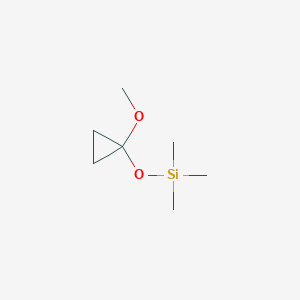

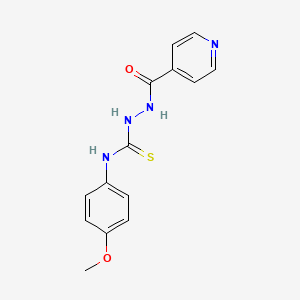

![molecular formula C20H16N2O6 B2728361 2-((2-methoxyethyl)amino)-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one CAS No. 923234-94-0](/img/structure/B2728361.png)

2-((2-methoxyethyl)amino)-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-methoxyethyl)amino)-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for various laboratory experiments.

Scientific Research Applications

Sequential Colorimetric Recognition

A study by Jo et al. (2014) explored a chemo-sensor based on the combination of 2-hydroxy-1-naphthaldehyde and a precursor coumarin derivative for selective colorimetric sensing of Cu2+. This sensor exhibited a color change from yellow to orange in the presence of Cu2+ in an aqueous solution and could also sense cyanide, demonstrating its potential as a practical colorimetric test strip for detecting Cu2+ in environmental samples (Jo et al., 2014).

Novel Synthesis Approaches

Zhou et al. (2013) reported an efficient and direct synthesis of biologically intriguing structures, including furo[3,2-c]chromen-4-ones, via a four-component reaction. This method could have broad applications in biomedical-program structures, suggesting the versatility of coumarin derivatives in synthesizing complex molecules (Zhou et al., 2013).

Antimicrobial and Cytotoxic Activities

Aiyelabola et al. (2017) synthesized coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one and investigated their antimicrobial and cytotoxic activities. Although the complexes showed marginal antimicrobial activity, they exhibited good cytotoxic activity, indicating potential therapeutic applications (Aiyelabola et al., 2017).

Antibacterial Effects of Derivatives

Behrami and Dobroshi (2019) synthesized new derivatives of 4-hydroxy-chromen-2-one and evaluated their antibacterial activity against several bacterial strains, including Staphylococcus aureus, E. coli, and Bacillus cereus. The compounds demonstrated high levels of bacteriostatic and bactericidal activity, highlighting the potential of coumarin derivatives as antibacterial agents (Behrami & Dobroshi, 2019).

Anticancer Activity

Singh et al. (2017) synthesized and characterized ruthenium flavanol complexes, including those derived from coumarin derivatives, and evaluated their anticancer activities against breast cancer cell lines MCF-7. The study revealed that both the ligands and their complexes exhibited significant cytotoxic potential, suggesting their use as potential anticancer agents (Singh et al., 2017).

properties

IUPAC Name |

2-(2-methoxyethylamino)-3-(4-nitrophenyl)furo[3,2-c]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O6/c1-26-11-10-21-19-16(12-6-8-13(9-7-12)22(24)25)17-18(28-19)14-4-2-3-5-15(14)27-20(17)23/h2-9,21H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZVDJSOEWZNIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-methoxyethyl)amino)-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

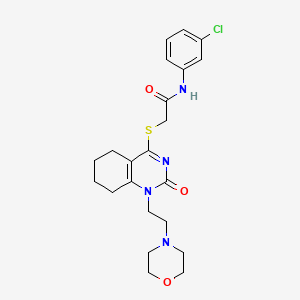

![1-[(2-Ethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2728285.png)

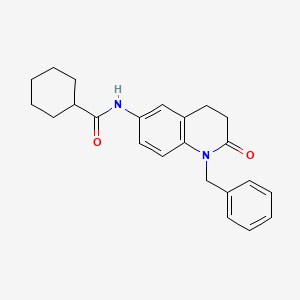

![1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride](/img/structure/B2728286.png)

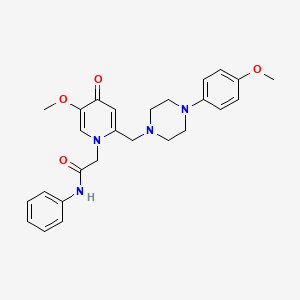

![Ethyl 5-(2,6-difluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2728287.png)

![2,4-dichloro-5-[(4-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2728294.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2728300.png)